molecular formula C22H21N3O3 B13369162 4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide

4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide

Cat. No.: B13369162
M. Wt: 375.4 g/mol
InChI Key: VOEVUJWEYKCCOG-UHFFFAOYSA-N
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Description

4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxyphenyl, acetylamino, methyl, and pyridinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxyaniline with acetyl chloride to form 4-methoxyacetanilide. This intermediate is then subjected to further reactions involving nitration, reduction, and coupling with 2-pyridinecarboxylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)acetyl]amino]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21N3O3/c1-15-13-17(22(27)25-20-5-3-4-12-23-20)8-11-19(15)24-21(26)14-16-6-9-18(28-2)10-7-16/h3-13H,14H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

VOEVUJWEYKCCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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